molecular formula C17H21ClN6O2 B2944578 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 370573-79-8

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2944578
CAS No.: 370573-79-8
M. Wt: 376.85
InChI Key: AGPZYNATRXYXLQ-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by a 3-methyl group at N3, a 7-(2-chlorobenzyl) substitution, and an 8-{[2-(dimethylamino)ethyl]amino} moiety.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZYNATRXYXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370573-79-8
Record name 7-(2-CHLOROBENZYL)-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the 2-chlorobenzyl and dimethylaminoethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like DMF and dichloromethane. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

  • 7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione (Compound 9, ): Structure: 7-Benzyl, 8-chloro, 1,3-dimethyl. Properties: High yield (98%), mp 152°C, aromatic interactions via benzyl group. Comparison: The absence of the dimethylaminoethylamine chain reduces solubility in polar solvents compared to the target compound. The 8-chloro group may enhance electrophilicity for nucleophilic substitution reactions .
  • 7-(4-Chlorobenzyl)-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione (): Structure: 7-(4-chlorobenzyl), 8-benzyl(methyl)amino. Properties: Molecular weight 409.874; higher steric bulk due to benzyl(methyl)amino vs. dimethylaminoethylamine. Comparison: The para-chlorobenzyl substitution may alter π-π stacking compared to ortho-chlorobenzyl in the target compound. The benzyl(methyl)amino group could reduce metabolic stability relative to the target’s dimethylaminoethyl chain .
  • 7-Butyl-8-[(furan-2-ylmethyl)amino]-3-methylpurine-2,6-dione (): Structure: 7-Butyl, 8-furan-2-ylmethylamino. Comparison: The butyl chain increases hydrophobicity, while the furan ring introduces hydrogen-bonding capability, contrasting with the target’s chlorobenzyl and tertiary amine groups .

Substituent Variations at the 8-Position

  • 8-Phenyl-7-benzyl-1,3-dimethylpurine-2,6-dione (Compound 15, ): Structure: 8-Phenyl, 7-benzyl. Properties: mp 164°C; aromatic phenyl group enhances rigidity.
  • 8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-1,3-dimethylpurine-2,6-dione (): Structure: 8-(2-aminoethyl)amino, 7-(4-chlorobenzyl). Properties: Molecular weight 362.81; primary amine enhances hydrophilicity. Comparison: The primary amine may improve aqueous solubility but reduce blood-brain barrier penetration relative to the target’s tertiary amine .
  • 8-[(4-Methoxybenzyl)amino]-7-octyl-3-methylpurine-2,6-dione (): Structure: 8-(4-methoxybenzyl)amino, 7-octyl. Properties: Molecular weight 413.52; octyl chain increases logP significantly. Comparison: The octyl chain’s extreme hydrophobicity may limit bioavailability, whereas the methoxybenzyl group introduces electron-donating effects absent in the target compound .

Functional Group Modifications

  • 8-(Isobutylsulfanyl)-7-(2-chlorobenzyl)-1,3-dimethylpurine-2,6-dione () :

    • Structure : 8-isobutylsulfanyl, 7-(2-chlorobenzyl).
    • Properties : Molecular weight 392.90; sulfur atom increases polar surface area.
    • Comparison : The thioether linkage may improve metabolic stability but reduce reactivity compared to the target’s amine group .
  • 8-(3-Hydroxypropylamino)-7-(2-chlorobenzyl)-3-methylpurine-2,6-dione (): Structure: 8-(3-hydroxypropyl)amino, 7-(2-chlorobenzyl). Properties: Hydroxyl group enhances solubility (logP ~1.5 estimated). Comparison: The hydroxypropyl chain introduces hydrogen-bonding capacity, contrasting with the dimethylaminoethyl group’s basicity and membrane permeability .

Key Data Table

Compound Name 7-Substituent 8-Substituent Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 2-Chlorobenzyl [2-(Dimethylamino)ethyl]amino ~409.87* N/A High lipophilicity, basicity
7-Benzyl-8-chloro-1,3-dimethyl (Compound 9) Benzyl Chloro 316.77 152 High crystallinity
8-Phenyl-7-benzyl (Compound 15) Benzyl Phenyl 346.38 164 Rigid aromatic core
8-(2-Aminoethyl)amino () 4-Chlorobenzyl 2-Aminoethylamino 362.81 N/A Enhanced hydrophilicity
8-(Isobutylsulfanyl) () 2-Chlorobenzyl Isobutylsulfanyl 392.90 N/A Thioether stability

*Estimated based on molecular formula C₁₈H₂₁ClN₆O₂.

Biological Activity

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione, with the CAS number 370573-79-8, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

  • Molecular Formula : C17H21ClN6O2
  • Molecular Weight : 376.84 g/mol
  • Purity : ≥98% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways and targets. Research indicates that it may exhibit several pharmacological effects, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and apoptosis .
  • Antiviral Effects : Some derivatives of purine compounds have demonstrated antiviral properties by inhibiting viral replication or entry into host cells .
  • Psychotropic Effects : The presence of a dimethylamino group suggests potential psychotropic activity, which may be linked to alterations in neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar purine derivatives have been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes and cellular signaling .
  • Interaction with Receptors : Compounds in this class can bind to various receptors, potentially modulating neurotransmitter release and influencing mood and behavior.
  • Cell Cycle Modulation : Research indicates that these compounds can interfere with the cell cycle, promoting apoptosis in cancer cells while sparing normal cells .

Anticancer Activity

A study investigating the anticancer properties of purine derivatives found that compounds similar to this compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) in vitro. The IC50 values ranged from 10 to 50 µM, indicating significant potency against these cell lines .

Antiviral Properties

Another investigation into the antiviral potential revealed that certain purine derivatives could effectively inhibit viral replication in vitro, particularly against influenza viruses. This was attributed to their ability to interfere with viral RNA synthesis .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer20
Compound BAntiviral15
Compound CPsychotropic30
This compound Potentially Anticancer/PsychotropicTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(2-chlorobenzyl)-substituted purine-2,6-dione derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 7-(2-chloroethyl)-8-chloro theophylline with a secondary amine (e.g., 2-(dimethylamino)ethylamine) under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Purification involves column chromatography or recrystallization using methanol . Key steps include controlling reaction temperature (0–5°C for initial mixing, followed by room-temperature stirring) and thorough washing with sodium bicarbonate to remove unreacted acids .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • FTIR Spectroscopy : Peaks at ~744 cm⁻¹ (C-Cl stretch), ~1697 cm⁻¹ (C=O stretch), and ~3344 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z = 169, 149) align with the molecular structure, particularly the chlorobenzyl and dimethylaminoethyl moieties .
  • ¹H/¹³C NMR : Signals for aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and dimethylamino protons (δ 2.2–2.5 ppm) validate regiochemistry .

Q. What functional groups are critical for the compound’s biochemical activity?

  • Methodological Answer : The 2-chlorobenzyl group enhances lipophilicity and receptor binding, while the dimethylaminoethyl side chain contributes to solubility and intracellular targeting. Modifications to these groups (e.g., replacing chlorine with bromine) require re-evaluating bioactivity via enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when scaling up production?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for bulky substituents .
  • Automated Synthesis : Robotic platforms enable precise control of reaction time (e.g., 12-hour automated thiolation) and reduce human error .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves byproducts from structurally similar intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with analogs (e.g., 7-ethyl-3-methyl derivatives) to distinguish overlapping signals .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to confirm nitrogen connectivity in ambiguous mass spectrometry fragments .
  • Computational Modeling : DFT calculations predict vibrational frequencies (FTIR) and chemical shifts (NMR), resolving discrepancies between experimental and theoretical data .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., phosphodiesterases) using kinetic assays (IC₅₀ determination) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with active sites, guiding rational modifications .

Q. What computational methods predict the compound’s reactivity in covalent inhibition studies?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate nucleophilic attack trajectories (e.g., cysteine thiols) to identify reactive hotspots .
  • Electrostatic Potential Maps : Visualize electrophilic regions (e.g., purine-2,6-dione core) to prioritize sites for covalent modification .
  • Kinetic Parameter Prediction : Use Arrhenius plots to model reaction rates under varying pH and temperature conditions .

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